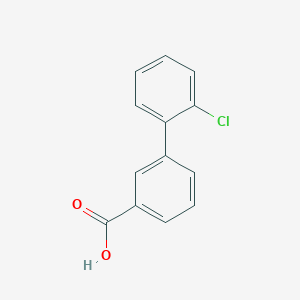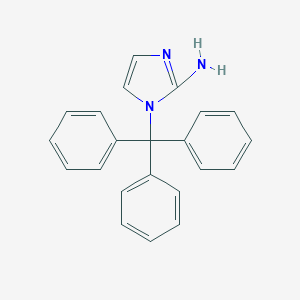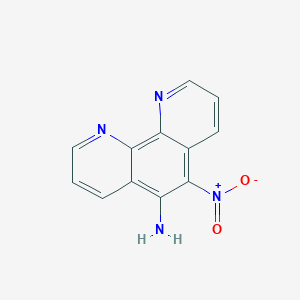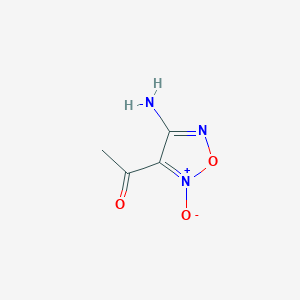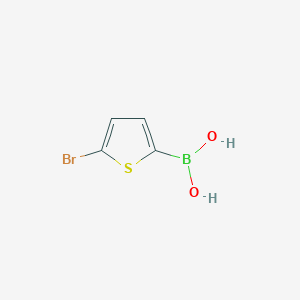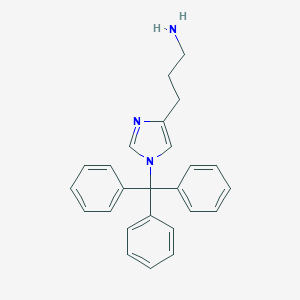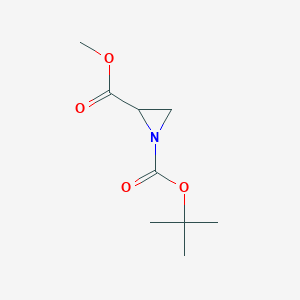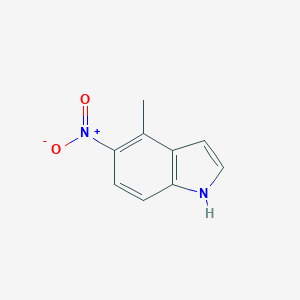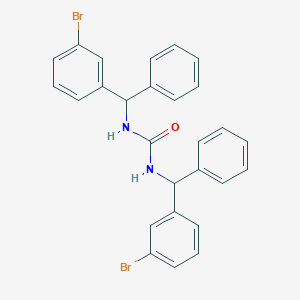
N,N'-Bis((3-bromophenyl)phenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis((3-bromophenyl)phenylmethyl)urea, also known as BBP, is an organic compound that has been widely used in scientific research for its unique properties. BBP is a urea derivative that contains two bromophenyl groups attached to a central phenylmethyl group. The compound is synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Wirkmechanismus
The mechanism of action of N,N'-Bis((3-bromophenyl)phenylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of metal ion coordination. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N,N'-Bis((3-bromophenyl)phenylmethyl)urea can increase the levels of acetylcholine in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects
N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Bis((3-bromophenyl)phenylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a range of conditions. N,N'-Bis((3-bromophenyl)phenylmethyl)urea is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N,N'-Bis((3-bromophenyl)phenylmethyl)urea has some limitations. It is toxic at high concentrations, and it can be difficult to work with at low concentrations due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on N,N'-Bis((3-bromophenyl)phenylmethyl)urea. One area of interest is the development of N,N'-Bis((3-bromophenyl)phenylmethyl)urea-based fluorescent probes for detecting specific nucleic acid sequences. Another area of interest is the investigation of N,N'-Bis((3-bromophenyl)phenylmethyl)urea as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, the use of N,N'-Bis((3-bromophenyl)phenylmethyl)urea as a ligand for metal ions and as an enzyme inhibitor could have applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of N,N'-Bis((3-bromophenyl)phenylmethyl)urea involves a multi-step process that starts with the reaction of 3-bromoaniline with benzaldehyde in the presence of a base to form 3-bromobenzylideneaniline. This intermediate is then reacted with phenyl isocyanate to form N,N'-Bis((3-bromophenyl)phenylmethyl)urea. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has also been used as a ligand for metal ions such as copper, zinc, and nickel, and as a fluorescent probe for detecting DNA and RNA.
Eigenschaften
CAS-Nummer |
160807-87-4 |
|---|---|
Molekularformel |
C27H22Br2N2O |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
1,3-bis[(3-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32) |
InChI-Schlüssel |
FRFGCJSRQWMGRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Synonyme |
1,3-bis[(3-bromophenyl)-phenyl-methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



